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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

An In-depth Examination of a Seminal CB2 Receptor Antagonist

SR144528 stands as a landmark molecule in cannabinoid research, being one of the first

highly potent and selective antagonists for the cannabinoid receptor type 2 (CB2).[1][2] Its

discovery provided researchers with a powerful chemical tool to investigate the physiological

and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune

system. This technical guide delves into the core structure-activity relationship (SAR) of

SR144528, presenting key quantitative data, detailed experimental methodologies, and visual

representations of its molecular interactions and experimental workflows.

Core Compound Profile: SR144528
SR144528 is a pyrazole derivative characterized by its high binding affinity and remarkable

selectivity for the CB2 receptor over the CB1 receptor.[1][3] This selectivity is crucial for

elucidating the distinct functions of the CB2 receptor without the confounding psychoactive

effects associated with CB1 receptor modulation.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo binding affinities and functional

activities of SR144528.
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Parameter Receptor Species/System Value Reference

Binding Affinity

(Ki)
CB2 Rat Spleen 0.6 nM [1][2]

CB2
Human

(recombinant)
0.6 nM [1][4]

CB1 Rat Brain 400 nM [1][3]

CB1
Human

(recombinant)
400 nM [1]

Functional

Activity (IC50)
CB2

Human (CHO

cells)
10 nM [1][4]

CB1
Human (CHO

cells)
>10 µM [1][4]

CB2 (MAP

Kinase)

Human (CHO

cells)
39 nM [1]

CB2 (B-cell

activation)

Human Tonsillar

B-cells
20 nM [1]

In Vivo Activity

(ED50)
CB2 Mouse Spleen 0.35 mg/kg (oral) [1]

Table 1: In Vitro and In Vivo Activity of SR144528

Structure-Activity Relationship (SAR) of the
SR144528 Core
The SAR of SR144528 and its analogs has been explored to understand the key molecular

features governing its high affinity and selectivity for the CB2 receptor. The core structure can

be dissected into three main regions: the central pyrazole ring, the N1-substituent, and the C3-

carboxamide moiety.
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Structure-Activity Relationship Insights

Pyrazole Core
(Central Scaffold)

Essential for core scaffold;
Bioisosteric replacements (e.g., isoxazole)
can be tolerated but may reduce affinity.

N1-Substituent
(p-tolyl-methyl group)

Aromatic ring contributes to affinity;
Modifications affect selectivity.

C3-Carboxamide
(Bornyl group)

Bulky, lipophilic group is critical;
Amide linker is key for interaction.

C5-Substituent
(4-chloro-3-methylphenyl)

Substituted phenyl ring is crucial for high affinity;
Substitution pattern influences potency.

Click to download full resolution via product page

Key structural regions and SAR insights for SR144528.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by SR144528 and a

typical experimental workflow for its characterization.

CB2 Receptor Signaling Pathway
SR144528 acts as an inverse agonist at the CB2 receptor, which is a Gi/o-coupled G protein-

coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of

adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. As an antagonist,

SR144528 blocks this effect.
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CB2 receptor signaling pathway modulated by SR144528.

Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of compounds like SR144528 is the

competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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